molecular formula C13H13NO2 B2831656 (2S)-3-Isoquinolin-4-yl-2-methylpropanoic acid CAS No. 2248202-19-7

(2S)-3-Isoquinolin-4-yl-2-methylpropanoic acid

Cat. No.: B2831656
CAS No.: 2248202-19-7
M. Wt: 215.252
InChI Key: XMFZCMFRPYPBSN-VIFPVBQESA-N
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Description

(2S)-3-Isoquinolin-4-yl-2-methylpropanoic acid is a chiral compound with a unique structure that includes an isoquinoline moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Isoquinolin-4-yl-2-methylpropanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as an isoquinoline derivative, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced technologies can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Isoquinolin-4-yl-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline carboxylic acids, while reduction can produce isoquinoline alcohols or amines.

Scientific Research Applications

(2S)-3-Isoquinolin-4-yl-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-3-Isoquinolin-4-yl-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Hydroxyoctanoic acid: Another chiral compound with different biological activities.

    Dimethyl sulfoxide (DMSO): A solvent with a similar sulfur-containing structure but different applications.

Uniqueness

(2S)-3-Isoquinolin-4-yl-2-methylpropanoic acid is unique due to its isoquinoline structure, which imparts specific chemical and biological properties. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies.

Properties

IUPAC Name

(2S)-3-isoquinolin-4-yl-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9(13(15)16)6-11-8-14-7-10-4-2-3-5-12(10)11/h2-5,7-9H,6H2,1H3,(H,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFZCMFRPYPBSN-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CN=CC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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